BenchChemオンラインストアへようこそ!

Esoxybutynin

Muscarinic receptor pharmacology Enantioselective functional assay Bladder detrusor contractility

Esoxybutynin is the (S)-enantiomer of oxybutynin, exhibiting minimal anticholinergic activity but retaining non-stereoselective calcium channel antagonism and spasmolytic effects. It is an essential chiral reference standard for ANDA bioequivalence studies and an ideal research tool for dissociating muscarinic from non-muscarinic mechanisms. Procure with certified chiral purity (≥98% e.e.) to avoid (R)-enantiomer interference in CYP3A4 phenotyping and metabolite identification.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
CAS No. 119618-22-3
Cat. No. B040519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsoxybutynin
CAS119618-22-3
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1
InChIKeyXIQVNETUBQGFHX-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esoxybutynin (CAS 119618-22-3): (S)-Enantiomer of Oxybutynin for Chiral Research and Analytical Reference Applications


Esoxybutynin, also designated as (S)-oxybutynin or (+)-oxybutynin, is the (S)-enantiomer of the racemic antimuscarinic drug oxybutynin [1]. Racemic oxybutynin comprises an equimolar mixture of (R)-oxybutynin (aroxybutynin) and (S)-oxybutynin (esoxybutynin) and is widely used clinically for overactive bladder and urinary incontinence [2]. Critically, the antimuscarinic activity of racemic oxybutynin resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer exhibits essentially no anticholinergic activity at therapeutically relevant concentrations [1]. Esoxybutynin is therefore primarily utilized as a chiral reference standard, an analytical impurity marker, and a research tool for enantioselective pharmacokinetic and pharmacological investigations, rather than as a stand-alone therapeutic agent [2].

Why Esoxybutynin Cannot Be Substituted by Racemic Oxybutynin or (R)-Oxybutynin: Enantiomer-Specific Pharmacology


The two enantiomers of oxybutynin exhibit profoundly divergent pharmacological profiles that preclude functional interchangeability. The (R)-enantiomer accounts for virtually all antimuscarinic receptor blockade, while the (S)-enantiomer is essentially devoid of anticholinergic activity across M1, M2, and M3 receptor subtypes [1]. However, the enantiomers are equipotent for several non-muscarinic properties including calcium channel antagonism, direct spasmolytic effects, and local anesthetic activity, which are not stereoselective [2]. Furthermore, the enantiomers undergo stereoselective first-pass metabolism, yielding distinct pharmacokinetic profiles with different active metabolite (N-desethyloxybutynin) exposure ratios [3]. Consequently, substituting esoxybutynin with racemic oxybutynin, (R)-oxybutynin, or the desethyl metabolite in any analytical, pharmacological, or formulation context without accounting for these stereochemical differences will produce non-interpretable or misleading results.

Quantitative Differentiation Evidence for Esoxybutynin (CAS 119618-22-3) Versus Comparator Enantiomers


Muscarinic Receptor Subtype Functional Potency: (S)-Oxybutynin Is 12- to 88-Fold Less Potent Than (R)-Oxybutynin In Vitro

In a direct head-to-head comparison using isolated tissue preparations, the (S)-enantiomer (esoxybutynin) was 12- to 88-fold less potent than the (R)-enantiomer at antagonizing muscarinic receptor-mediated responses across all three receptor subtypes tested [1]. This stereoselectivity rank order—(R)OXY ≥ (R/S)OXY ≫ (S)OXY—was consistent across M1 (rabbit vas deferens), M2 (guinea pig atria), and M3 (guinea pig bladder) receptor assays [1]. A subsequent study using cloned human muscarinic m1–m5 receptors confirmed that R-enantiomers of both oxybutynin and its N-desethyl metabolite are consistently more potent than their corresponding S-enantiomers in displacing [³H]-N-methylscopolamine binding [2].

Muscarinic receptor pharmacology Enantioselective functional assay Bladder detrusor contractility

In Vivo Pharmacodynamic Stereoselectivity: (S)-Oxybutynin Is 21- to 136-Fold Less Potent Than (R)-Oxybutynin in Guinea Pig Models

When evaluated in vivo in guinea pigs, stereoselective antimuscarinic effects were pronounced across three physiological endpoints: inhibition of volume-induced urinary bladder contractions (cystometrogram), induction of mydriasis (pupil dilation), and suppression of salivary gland secretion [1]. The (S)/(R) potency ratio was approximately 21 for bladder contraction inhibition, approximately 136 for mydriasis, and approximately 30 for salivary secretion [1]. Notably, the absolute in vivo potency of (R)-oxybutynin for producing mydriasis and reducing salivation was similar to its potency for inhibiting bladder contractions, indicating no therapeutically meaningful bladder-versus-salivary selectivity for the (R)-enantiomer alone [1].

In vivo pharmacodynamics Urinary bladder cystometrogram Mydriasis and salivary secretion

Non-Stereoselective Pharmacological Properties: Calcium Channel Antagonism, Spasmolytic, and Local Anesthetic Activities Are Equivalent Between Enantiomers

In contrast to the pronounced stereoselectivity observed for antimuscarinic effects, the calcium channel antagonistic, direct spasmolytic (non-cholinergic), and local anesthetic properties of oxybutynin show no stereoselectivity between the (R)- and (S)-enantiomers [1]. When tested in guinea pig detrusor strips and ileal longitudinal muscle, both enantiomers and the racemate exhibited equivalent potency for Ca²⁺ channel blockade and for relaxing smooth muscle via non-muscarinic mechanisms [1]. This was confirmed by a stereoselective ratio for antimuscarinic activity in bladder detrusor muscle of (R):(R/S):(S) = 0.5:1.0:13, whereas Ca²⁺ channel antagonism and spasmolytic effects showed no stereoselectivity [1].

Calcium channel antagonism Direct spasmolytic activity Local anesthetic activity Non-muscarinic mechanisms

Stereoselective Pharmacokinetics: (S)-Oxybutynin Exhibits Higher Oral Bioavailability and Distinct Metabolite Ratios Versus (R)-Oxybutynin

Following oral administration of racemic oxybutynin (5 mg immediate-release) to healthy volunteers, enantioselective first-pass metabolism generated strikingly different systemic exposures [1]. The relative AUC rank order after oral dosing was R-NDO > S-NDO > S-OXY > R-OXY, with the mean DEO/OXY AUC ratio being 8.93 for the (R)-enantiomers versus only 3.25 for the (S)-enantiomers, indicating more extensive N-deethylation of (R)-oxybutynin [1]. After transdermal administration (bypassing first-pass hepatic metabolism), the rank order reversed: S-OXY > S-DEO > R-OXY > R-DEO, and the DEO/OXY AUC ratio was reduced to less than 1 for both enantiomers [1]. Population pharmacokinetic modeling further demonstrated that oral bioavailability of the more active (R)-enantiomer is only approximately 7%, versus 10–22% for intravesical administration [2].

Stereoselective pharmacokinetics Enantioselective metabolism N-Desethyloxybutynin metabolite ratio Oral vs transdermal administration

Chiral Reference Standard Utility: Validated LC-MS/MS Method for Enantioselective Quantification of Oxybutynin Enantiomers in Human Plasma

A validated parallel achiral-chiral LC-MS/MS method for the simultaneous determination of (R)- and (S)-oxybutynin and their N-desethyl metabolites in human plasma has been established, using enantiopure reference standards [1]. Chiral separation was achieved on a Phenomenex Lux Amylose-2 column (150 mm × 4.6 mm, 3 μm) with a mobile phase of acetonitrile:10 mM ammonium bicarbonate (80:20) and 2-propanol:methanol (50:50) in a 20:80 ratio [1]. The method achieved a linear range of 0.025–10.0 ng/mL for oxybutynin enantiomers and 0.25–100 ng/mL for N-desethyloxybutynin enantiomers, with extraction recovery of 96.0–105.1% [1]. Application of this method to a pilot bioequivalence study demonstrated that (R)-oxybutynin plasma concentrations were consistently lower than (S)-oxybutynin concentrations, highlighting the critical need for enantiopure (S)-oxybutynin as a certified reference standard for method calibration and validation [1].

Chiral analytical method Bioequivalence testing LC-MS/MS enantiomer separation Reference standard

Recommended Application Scenarios for Esoxybutynin (CAS 119618-22-3) Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Enantioselective Bioequivalence and ANDA Analytical Method Validation

As demonstrated by the validated parallel achiral-chiral LC-MS/MS method [1], esoxybutynin is indispensable as a certified enantiopure reference standard for calibrating and validating bioanalytical methods that must distinguish (R)- and (S)-oxybutynin in human plasma. Generic drug manufacturers pursuing ANDA approvals for oxybutynin products require enantioselective quantification because the two enantiomers exhibit different pharmacokinetic profiles and the (R)-enantiomer is primarily responsible for both efficacy and anticholinergic side effects. Esoxybutynin reference standards (CAS 119618-22-3 for the free base; CAS 230949-16-3 for the hydrochloride salt) should be procured with documented chiral purity (≥98% enantiomeric excess) and full traceability to pharmacopoeial standards (USP or EP) for use in method development, system suitability testing, and quality control release.

Pharmacological Tool for Isolating Non-Muscarinic Smooth Muscle Relaxant Mechanisms

The finding that esoxybutynin is 12- to 88-fold less potent than (R)-oxybutynin at muscarinic receptors [1] yet equipotent for calcium channel antagonism and direct spasmolytic effects makes esoxybutynin an ideal research tool for dissociating muscarinic from non-muscarinic mechanisms of bladder smooth muscle relaxation. Investigators studying overactive bladder pathophysiology, detrusor contractility, or novel spasmolytic targets can use esoxybutynin as a selective probe: any smooth muscle relaxation observed with esoxybutynin at concentrations that produce negligible muscarinic receptor occupancy can be attributed to non-cholinergic mechanisms (Ca²⁺ channel blockade or direct spasmolysis). This application requires high-purity esoxybutynin free of (R)-enantiomer contamination, as even 1–2% (R)-oxybutynin impurity could confound results at higher test concentrations.

Metabolic Pathway and Drug-Drug Interaction Studies Requiring Enantioselective Analysis

The pronounced stereoselectivity of oxybutynin metabolism—where the (R)-enantiomer undergoes ~2.75-fold more extensive N-deethylation than the (S)-enantiomer after oral administration [1]—necessitates the use of enantiopure esoxybutynin in cytochrome P450 phenotyping, drug-drug interaction, and metabolite identification studies. Researchers investigating CYP3A4-mediated N-deethylation of oxybutynin must employ esoxybutynin as a substrate to distinguish enantiomer-specific metabolic pathways and to accurately quantify the formation of (S)-N-desethyloxybutynin versus (R)-N-desethyloxybutynin. These studies are directly relevant to understanding inter-individual variability in oxybutynin efficacy and tolerability.

In Vivo Preclinical Investigation of Non-Anticholinergic Spasmolytic Therapy for Overactive Bladder

The in vivo guinea pig data showing a 136-fold potency differential for mydriasis (a classic anticholinergic adverse effect) between (S)- and (R)-oxybutynin [1], combined with the non-stereoselective nature of spasmolytic activity , supports preclinical investigation of esoxybutynin as a potential bladder spasmolytic agent that may lack the dose-limiting anticholinergic side effects (dry mouth, blurred vision, constipation) of racemic oxybutynin. Although Sepracor's clinical development of (S)-oxybutynin for urinary incontinence was discontinued after Phase III trials, the underlying pharmacological rationale—that the spasmolytic and local anesthetic effects can be separated from anticholinergic toxicity—remains scientifically valid and may be applicable to novel formulations (e.g., intravesical instillation) or alternative indications where anticholinergic side effects are undesirable. Procurement of research-grade esoxybutynin for such studies must include documentation of enantiomeric purity, residual solvent analysis, and stability data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esoxybutynin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.